N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUYVDBBPMUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoro-5-nitroaniline, undergoes nitration followed by reduction to yield 5-amino-2-fluoroaniline.
Acylation: The 5-amino-2-fluoroaniline is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
Methoxy vs. Heptyloxy Groups
- This modification is critical for applications requiring prolonged tissue retention or blood-brain barrier penetration.
- N-(tert-butyl)-4-methoxybenzamide (): The tert-butyl group introduces steric bulk, reducing reactivity compared to the amino-fluorophenyl group. This compound’s synthesis via carbonylation (General Procedure A) differs from the target compound’s coupling methods, highlighting adaptability in synthetic routes .
Heterocyclic Additions
- This contrasts with the target compound’s planar benzamide-aniline system .
Modifications on the Aniline Ring
Fluorine vs. Chlorine/Methyl Substituents
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): The chloro and methyl groups alter electronic properties, enhancing fluorescence intensity in the presence of Pb²+ (peak at pH 6.5). This suggests utility in metal ion sensing, unlike the target compound’s amino-fluoro motif, which may prioritize bioactivity over spectroscopic applications .
Functional Group Additions
- N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (): The 2-methoxyethoxy group increases polarity, improving water solubility. This contrasts with the target compound’s methoxy group, which balances moderate solubility and lipophilicity .
Table 1: Key Properties of N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide and Analogs
Key Findings :
- Stability : The target compound’s phosphoramide bond in conjugates shows pH-dependent hydrolysis, with 80% cleavage at pH 4.5, critical for drug delivery systems .
- Binding Affinity : Compound 7j, with a quinazolinyl-aniline group, achieves a docking score of -9.65 kcal/mol with EGFR TKD, suggesting the methoxy group enhances target engagement .
- Fluorescence : Chlorophenyl analogs exhibit strong fluorescence, positioning them as sensors, whereas the target compound’s bioactivity may align with therapeutic applications .
Biological Activity
N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a fluorine atom on the second carbon of the phenyl ring, an amino group, and a methoxy substituent on adjacent aromatic rings. These structural characteristics contribute to its unique physicochemical properties and biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to the active sites of these targets, modulating their activity, and triggering downstream signaling pathways. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer pathways, although detailed molecular docking studies and in vitro assays are required for further elucidation.
Anticancer Potential
This compound has been investigated for its potential as a kinase inhibitor. It specifically targets Provirus Integration of Maloney Kinase (PIM kinase), which is implicated in tumorigenesis. The compound's ability to inhibit kinase activity suggests potential applications in cancer therapeutics.
Interaction Studies
Initial interaction studies indicate that this compound may effectively bind to specific kinase domains, inhibiting their activity and altering downstream signaling pathways associated with cell proliferation and survival. Further research is needed to confirm its binding affinity and specificity compared to other known inhibitors.
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies using cell lines have shown that this compound exhibits significant inhibition of cell proliferation in cancer models. For example, a study demonstrated that the compound reduced the viability of various cancer cell lines at micromolar concentrations.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, modifications to the amino or methoxy groups can significantly influence the compound's potency against specific kinases .
- Dose-Response Relationships : Dose-response curves generated from assays with this compound show a typical inhibition pattern consistent with competitive inhibition mechanisms observed in other kinase inhibitors .
Data Table: Summary of Biological Activity
| Activity | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits PIM kinase activity | |
| Cell Proliferation Inhibition | Reduces viability in cancer cell lines | |
| Binding Affinity | Preliminary data suggests effective binding to kinases |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide with high yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, a structurally similar benzamide derivative was synthesized at -50°C to minimize side reactions, achieving high purity confirmed by IR, ¹H-NMR, and elemental analysis . Temperature control and stoichiometric ratios of coupling reagents are critical for yield optimization. Alternative routes may involve azide intermediates, though purification via silica chromatography should be avoided due to decomposition risks; instead, one-pot reductions (e.g., using trimethylsilane) are recommended .
Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of This compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650–1680 cm⁻¹), aromatic C-F (~1220 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm, broad). Integration ratios should match expected substituents .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do fluorination and substitution patterns influence the fluorescence properties of This compound derivatives?
- Methodological Answer : Fluorination at the ortho position (2-fluoro) enhances electron-withdrawing effects, stabilizing excited states and increasing fluorescence intensity. Studies on analogous compounds show optimal fluorescence at pH 5 and 25°C (λex 340 nm, λem 380 nm). Solvent polarity and temperature must be controlled, as polar solvents (e.g., ethanol) and higher temperatures (>30°C) reduce quantum yield . Fluorinated byproducts (e.g., N-(1-Azido-3-fluorobutyl)-4-methoxybenzamide) may require HPLC-MS to isolate and characterize .
Table 1: Fluorescence Optimization Parameters
| Parameter | Optimal Value | Effect on Intensity | Reference |
|---|---|---|---|
| pH | 5.0 | Maximizes stability | |
| Temperature | 25°C | Prevents quenching | |
| Solvent | Ethanol | Moderate polarity | |
| LOD/LOQ | 0.269/0.898 mg·L⁻¹ | Sensitivity threshold |
Q. What methodological approaches resolve contradictions in spectroscopic data for structurally similar benzamide derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or synthesis conditions. For example:
- Synthetic Temperature : Low-temperature synthesis (-50°C) reduces side-product formation, yielding cleaner spectra .
- pH-Dependent Conformers : Adjusting pH during analysis (e.g., using 0.1 M HCl/NaOH) can stabilize specific tautomers, resolving split peaks in NMR .
- Cross-Study Comparisons : Use standardized solvents (e.g., DMSO-d₆ for NMR) and calibrate instruments with reference compounds (e.g., 4-methoxybenzoic acid) .
Q. How can binding constants and stability of This compound complexes with metal ions be determined?
- Methodological Answer :
- Fluorometric Titration : Titrate the compound with metal ions (e.g., Pb²⁺) and monitor fluorescence quenching. Calculate binding constants (Kb) via Stern-Volmer plots .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during complexation.
- pH Stability : Pre-equilibrate solutions at pH 5–7 to avoid protonation of the amine group, which alters binding affinity .
Experimental Design Considerations
Q. What are the critical factors in designing thermal stability assays for This compound?
- Methodological Answer :
- Temperature Ramp Rates : Use slow heating rates (1–2°C/min) in thermogravimetric analysis (TGA) to detect decomposition events accurately.
- Atmosphere Control : Conduct experiments under nitrogen to prevent oxidation.
- Fluorescence Correlation : Monitor fluorescence intensity at elevated temperatures (e.g., 25–100°C) to identify thermal quenching thresholds .
Contradictory Data Analysis
Q. Why do fluorescence intensities vary across studies for benzamide derivatives?
- Methodological Answer : Variations arise from:
- Solvent Effects : Acetonitrile vs. ethanol alters dipole-dipole interactions, affecting excited-state lifetimes .
- Impurity Profiles : Byproducts like 2-((4-bromophenyl)amino)-2-methylpropanenitrile (from side reactions with 4-bromoaniline) may quench fluorescence. Use preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate pure compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
